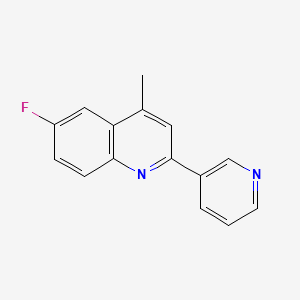
6-Fluoro-4-methyl-2-(pyridin-3-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-4-methyl-2-(pyridin-3-yl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline familyThe presence of fluorine and pyridine moieties in the structure of this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methyl-2-(pyridin-3-yl)quinoline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. In this reaction, a boronic acid derivative of pyridine is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of reagents, catalysts, and reaction conditions can be optimized to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
6-Fluoro-4-methyl-2-(pyridin-3-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
6-Fluoro-4-methyl-2-(pyridin-3-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as malaria, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, dyes, and agrochemicals
作用機序
The mechanism of action of 6-Fluoro-4-methyl-2-(pyridin-3-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, inhibiting their function and leading to cell death. In the case of antimicrobial and antiviral activity, it may interfere with the replication and transcription processes of pathogens. For anticancer activity, it can induce apoptosis and inhibit cell proliferation by targeting key signaling pathways .
類似化合物との比較
Similar Compounds
6-Fluoroquinoline: A simpler fluorinated quinoline derivative with similar biological activities.
4-Methylquinoline: A methyl-substituted quinoline with potential antimicrobial properties.
2-(Pyridin-3-yl)quinoline: A pyridine-substituted quinoline with diverse biological activities
Uniqueness
6-Fluoro-4-methyl-2-(pyridin-3-yl)quinoline is unique due to the combination of fluorine, methyl, and pyridine moieties in its structure. This combination enhances its chemical stability, biological activity, and potential for diverse applications in scientific research and industry .
特性
CAS番号 |
526222-38-8 |
|---|---|
分子式 |
C15H11FN2 |
分子量 |
238.26 g/mol |
IUPAC名 |
6-fluoro-4-methyl-2-pyridin-3-ylquinoline |
InChI |
InChI=1S/C15H11FN2/c1-10-7-15(11-3-2-6-17-9-11)18-14-5-4-12(16)8-13(10)14/h2-9H,1H3 |
InChIキー |
MYWKRCOGERXHSH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide](/img/structure/B14216817.png)

![N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide](/img/structure/B14216822.png)
![2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine](/img/structure/B14216828.png)
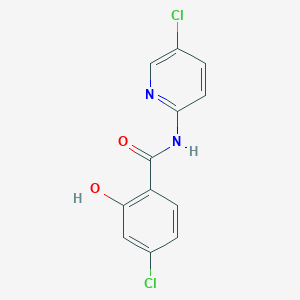
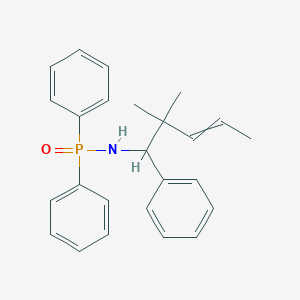
![2-{(Cyclopropylmethyl)[4-nitro-3-(trifluoromethyl)phenyl]amino}ethanol](/img/structure/B14216863.png)
![Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester](/img/structure/B14216866.png)
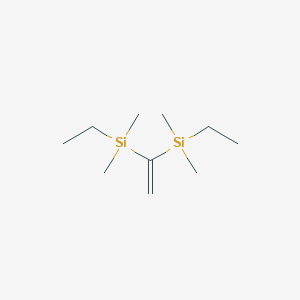
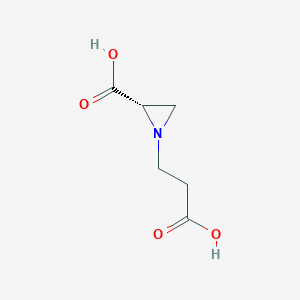
![Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14216876.png)
![5-[5-(10-Iododecyl)thiophen-2-yl]-2-(5-octylthiophen-2-yl)-1,3-thiazole](/img/structure/B14216882.png)
![2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14216895.png)
![3-hydroxy-5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14216904.png)
